molecular formula C15H21NO4 B6270233 3-(3-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid CAS No. 2460757-00-8

3-(3-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid

Cat. No.: B6270233
CAS No.: 2460757-00-8
M. Wt: 279.3
InChI Key:
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Description

3-(3-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid is a compound that features a benzoic acid core with a tert-butoxycarbonyl-protected amino group attached via a propyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic addition-elimination, forming a tetrahedral intermediate, which then eliminates a carbonate ion to yield the protected amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling: Common coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Major Products

    Deprotection: The major product is the free amine.

    Coupling: The major products are amides formed from the reaction with carboxylic acids.

Scientific Research Applications

3-(3-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes, including peptide bond formation and enzyme interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid is unique due to its specific structure, which combines a benzoic acid core with a Boc-protected amino group via a propyl linker. This unique structure allows for specific applications in peptide synthesis and drug development, where the propyl linker can provide additional flexibility and spatial orientation.

Properties

CAS No.

2460757-00-8

Molecular Formula

C15H21NO4

Molecular Weight

279.3

Purity

91

Origin of Product

United States

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